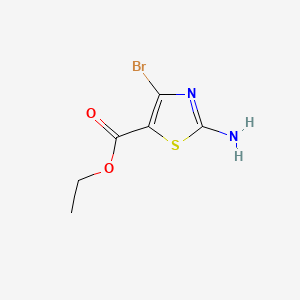![molecular formula C27H24O7 B13829936 [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by its multiple benzoyloxy groups and a hexanone backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate typically involves multi-step organic reactions. One common method includes the esterification of a hexanone derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the benzoyloxy groups.
Scientific Research Applications
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] acetate
- [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] propionate
Uniqueness
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate is unique due to its specific structural configuration and the presence of multiple benzoyloxy groups. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C27H24O7 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C27H24O7/c1-19(32-25(29)20-11-5-2-6-12-20)24(34-27(31)22-15-9-4-10-16-22)23(17-18-28)33-26(30)21-13-7-3-8-14-21/h2-16,18-19,23-24H,17H2,1H3/t19-,23+,24-/m1/s1 |
InChI Key |
HNKXXOKDADJQAI-VEXUSMLFSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H](CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(C(CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
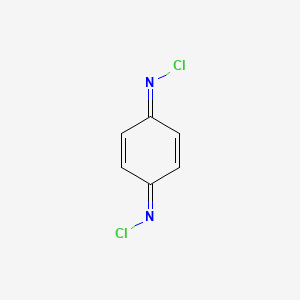
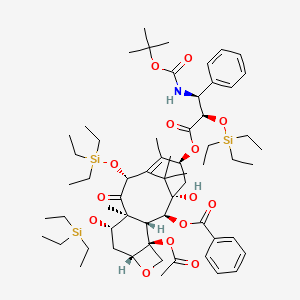
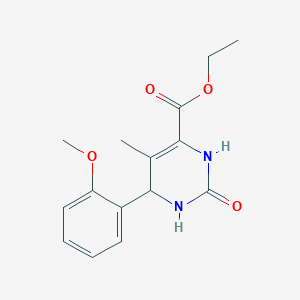
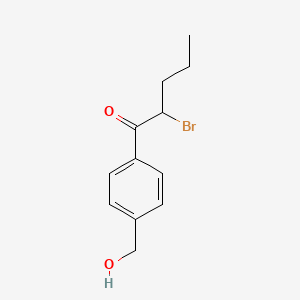
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
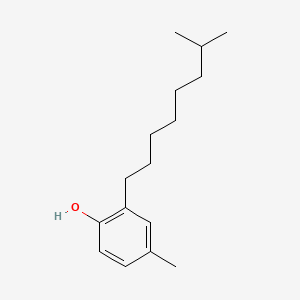
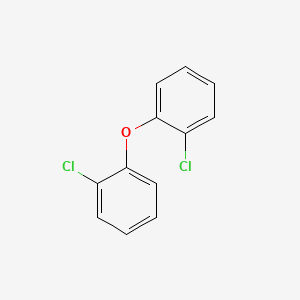
![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
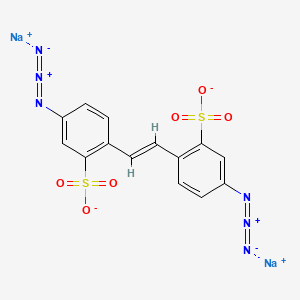
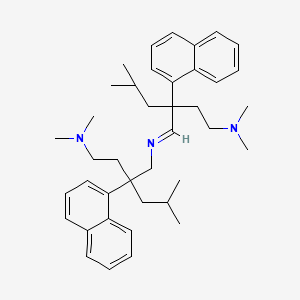
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
